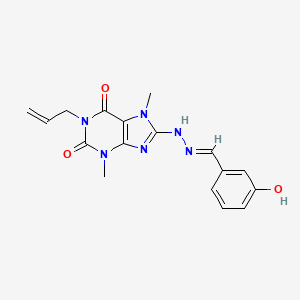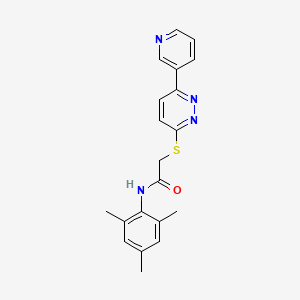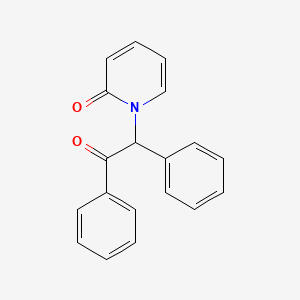
(E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one, also known as AZD-5991, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of compounds known as azetidinones, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
The compound is involved in the synthesis of azetidinone derivatives, which have been characterized for their potential antibacterial and antifungal activities. For example, Shah et al. (2014) synthesized a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives by reacting similar compounds with Benzene sulfonyl chloride, demonstrating significant antimicrobial activities against various bacteria and fungi strains. This highlights the compound's role in creating new derivatives with potential therapeutic applications.
Antimicrobial Activity
Further emphasizing its importance in antimicrobial research, Prajapati and Thakur (2014) synthesized novel azetidinones by condensation of aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione with different aromatic aldehydes, yielding derivatives that underwent cyclocondensation to form 3-chloro-4- substituted phenyl-1-(4-(2-thioxo-1,3,4-oxadiazol-3(2H)-ylsulfonyl)phenyl)azetidin-2-one. These compounds were evaluated for their antibacterial and antifungal activities, establishing the compound's utility in developing new antimicrobial agents.
Biological Evaluation of Derivatives
The compound's derivatives have also been evaluated for other biological activities. For instance, Wadher et al. (2009) synthesized a series of Schiff base and 2-azetidinones of 4,4’-diaminodiphenylsulphone, which were tested for their in vitro activity against several microbes, indicating potent antibacterial activity. This suggests the compound's derivatives could be explored further for their potential in treating microbial infections.
Structural Studies and Docking Analysis
Structural studies and molecular docking analyses of the compound's derivatives provide insights into their potential mechanisms of action. Al-Hourani et al. (2018) conducted crystal structure and bioassay screening, including molecular docking studies, to understand the interaction of certain derivatives within the active site of the cyclooxygenase-2 enzyme, comparing their inhibitory potency against a reference compound. This research demonstrates the compound's derivatives' potential in enzyme inhibition and their therapeutic implications.
These studies collectively highlight the scientific research applications of "(E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one" in synthesizing biologically active derivatives with potential antimicrobial and therapeutic benefits. The research underscores the importance of structural and docking studies in understanding the mechanisms underlying the biological activities of these derivatives.
For more information, please refer to the original research articles:
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c19-17-9-5-4-6-14(17)10-11-18(21)20-12-16(13-20)24(22,23)15-7-2-1-3-8-15/h4-6,9-11,15-16H,1-3,7-8,12-13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNHSJUNCXPLE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2981449.png)
![3,4,5,6-tetrachloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2981452.png)
![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)
![3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2981457.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)



![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)